Mannitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc

In water, 2.16X10+5 mg/l @ 25 °C

216 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

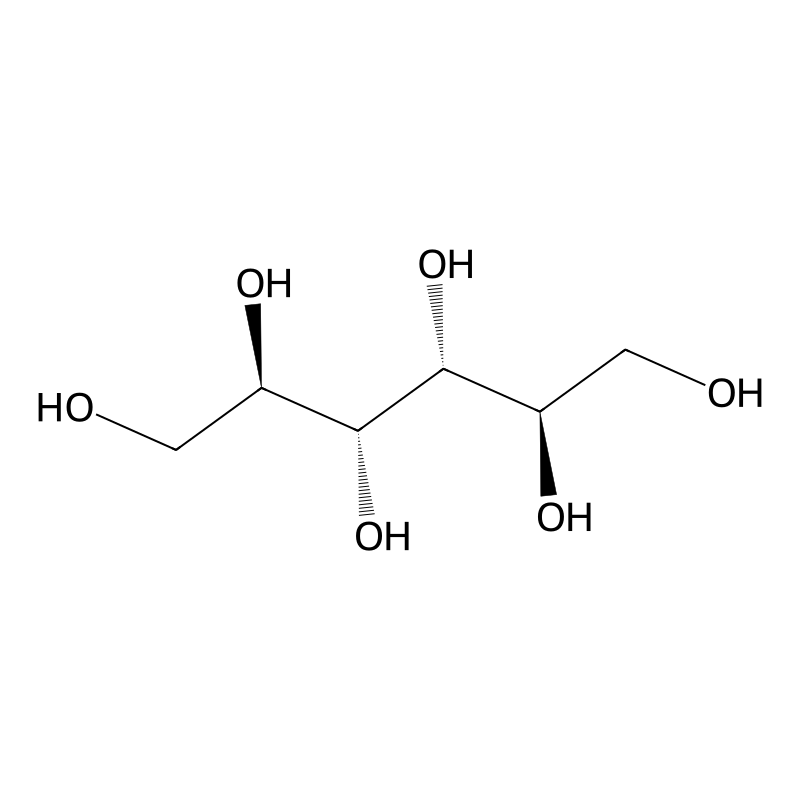

Mannitol (CAS: 69-65-8) is a crystalline sugar alcohol (polyol) widely utilized in pharmaceutical manufacturing and chemical formulation. Characterized by its high aqueous solubility, chemical inertness, and non-hygroscopic nature, it serves as a critical structural and functional excipient. In procurement contexts, mannitol is primarily prioritized as a crystallizing bulking agent for lyophilized injectables, a direct-compression diluent for solid dosage forms, and an osmotic agent, offering distinct thermal and physical stability advantages over closely related polyols and sugars [1].

Substituting mannitol with its stereoisomer sorbitol or amorphous sugars like sucrose often leads to formulation or process failures in industrial settings. Sorbitol is highly hygroscopic and deliquesces at relative humidities above 70%, which can degrade moisture-sensitive active pharmaceutical ingredients (APIs) and cause severe caking during storage [1]. Conversely, in lyophilization processes, replacing mannitol with purely amorphous protectants like sucrose forces primary drying temperatures to be maintained below -35 °C to prevent structural cake collapse. Mannitol’s unique ability to crystallize with a high eutectic melting point (-1.5 °C) allows for aggressive primary drying at much higher temperatures, making it a non-interchangeable bulking agent for optimizing manufacturing cycle times and reducing operational costs[2].

Critical Relative Humidity and Moisture Uptake vs. Sorbitol

Mannitol exhibits exceptional resistance to moisture uptake compared to its epimer, sorbitol. While sorbitol becomes highly hygroscopic at >65% relative humidity (RH) and deliquesces into a supersaturated solution at >70% RH, mannitol remains stable and absorbs negligible moisture even at RH levels approaching 98% [1].

| Evidence Dimension | Deliquescence point / Moisture uptake threshold |

| Target Compound Data | Negligible moisture uptake up to ~98% RH |

| Comparator Or Baseline | Sorbitol (deliquesces at >70% RH) |

| Quantified Difference | >28% higher RH tolerance before moisture-induced phase change |

| Conditions | Solid state powder exposure to controlled relative humidity at ambient temperature |

Selecting mannitol prevents moisture-induced degradation and caking in solid dosage forms, ensuring the shelf-life of moisture-sensitive APIs.

Primary Drying Temperature Optimization vs. Amorphous Sucrose

In freeze-drying applications, mannitol crystallizes to form a robust binary mannitol-ice eutectic with a high melting temperature (Te = -1.5 °C). This allows primary drying to be conducted at elevated product temperatures (e.g., -10 °C). In contrast, using pure amorphous sucrose (glass transition Tg' ≈ -32 °C) requires primary drying to be strictly maintained below -35 °C to avoid structural cake collapse [1].

| Evidence Dimension | Maximum allowable primary drying temperature |

| Target Compound Data | -10 °C (enabled by Te of -1.5 °C) |

| Comparator Or Baseline | Sucrose (< -35 °C, limited by Tg' of -32 °C) |

| Quantified Difference | 25 °C higher primary drying temperature |

| Conditions | Lyophilization of protein/injectable formulations under vacuum |

Operating at a 25 °C higher primary drying temperature exponentially increases sublimation rates, drastically reducing lyophilization cycle times and manufacturing costs.

Endothermic Heat of Solution vs. Sorbitol

Mannitol provides a strong cooling sensation in the mouth due to its negative heat of solution, which is highly desirable for chewable and orally disintegrating tablets (ODTs). At 25 °C, mannitol exhibits a heat of solution of -28.9 cal/g, which is more endothermic than the -26.5 cal/g observed for sorbitol [1]. This thermal property, combined with its non-hygroscopic nature, makes it the preferred diluent for taste-masking applications.

| Evidence Dimension | Heat of solution at 25 °C |

| Target Compound Data | -28.9 cal/g |

| Comparator Or Baseline | Sorbitol (-26.5 cal/g) |

| Quantified Difference | 2.4 cal/g more endothermic |

| Conditions | Aqueous dissolution at 25 °C |

The stronger cooling effect enhances patient compliance and taste-masking in chewable formulations without the moisture-handling penalties of other polyols.

Structural Bulking Agent in Lyophilized Biologics

Due to its high eutectic melting point (-1.5 °C) and strong crystallization propensity, mannitol is the optimal choice for providing a mechanically robust cake structure in freeze-dried protein and monoclonal antibody formulations. It allows for aggressive primary drying at elevated temperatures, significantly reducing commercial freeze-drying cycle times compared to purely amorphous systems [1].

Diluent for Moisture-Sensitive Solid Dosage Forms

Mannitol's exceptional resistance to moisture uptake (stable up to ~98% RH) makes it the preferred direct-compression excipient for formulating moisture-sensitive APIs. It prevents the caking and active ingredient degradation that typically occur when using highly hygroscopic alternatives like sorbitol [2].

Excipient for Chewable and Orodispersible Tablets (ODTs)

The combination of a strong negative heat of solution (-28.9 cal/g) and low hygroscopicity makes mannitol ideal for ODTs and chewable tablets. It provides an immediate cooling sensation that aids in taste-masking bitter APIs, while maintaining tablet stability and flowability during high-humidity storage[2].

Physical Description

Other Solid; Dry Powder

White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

Solid

Color/Form

WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

290-295 °C at 3.50E+00 mm Hg

290-295 °C @ 3.5 mm Hg

290.00 to 295.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

1.52 @ 20 °C

LogP

-2.2 (LogP)

log Kow = -3.10

-3.10

Odor

Decomposition

Appearance

Melting Point

166-168 °C

166 °C

UNII

Related CAS

Drug Indication

FDA Label

Bronchitol is indicated for the treatment of cystic fibrosis (CF) in adults aged 18 years and above as an add-on therapy to best standard of care.

Bowel cleansing prior to clinical procedures

Cystic fibrosis with pulmonary disease

FDA-Approved Indications

Therapeutic Uses

MEDICATION (VET): INTRAAORTIC PRETREATMENT WITH 10% MANNITOL SOLN PRIOR TO INTRAAORTIC CONTRAST ANGIOGRAPHY PROCEDURES GIVES RENAL PROTECTION & REDUCES INCIDENCE OF PARAPLEGIA & AZOTEMIA IN DOGS.

MEDICATION (VET): IN DOGS AS OSMOTIC DIURETIC CAUSING CELLULAR DEHYDRATION, TO REDUCE INTRAOCULAR PRESSURE IN GLAUCOMA, & TO REDUCE CEREBRAL EDEMA FOLLOWING SURGERY OR INJURY.

DOSE FOR REDUCTION OF INTRACRANIAL PRESSURE & BRAIN MASS PRIOR TO NEUROSURGERY, OR FOR REDUCTION OF INTRAOCULAR TENSION...OF CONGESTIVE GLAUCOMA OR FOR OPHTHALMIC SURGERY, IS 1.5 TO 2 G/KG, GIVEN AS 15 OR 20% SOLN OVER PERIOD OF 30 TO 60 MIN.

For more Therapeutic Uses (Complete) data for D-MANNITOL (15 total), please visit the HSDB record page.

Pharmacology

Mannitol is a naturally occurring alcohol found in fruits and vegetables and used as an osmotic diuretic. Mannitol is freely filtered by the glomerulus and poorly reabsorbed from the renal tubule, thereby causing an increase in osmolarity of the glomerular filtrate. An increase in osmolarity limits tubular reabsorption of water and inhibits the renal tubular reabsorption of sodium, chloride, and other solutes, thereby promoting diuresis. In addition, mannitol elevates blood plasma osmolarity, resulting in enhanced flow of water from tissues into interstitial fluid and plasma.

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD16 - Mannitol

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05B - I.v. solutions

B05BC - Solutions producing osmotic diuresis

B05BC01 - Mannitol

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CX - Other irrigating solutions

B05CX04 - Mannitol

R - Respiratory system

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CB - Mucolytics

R05CB16 - Mannitol

V - Various

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CX - Other diagnostic agents

V04CX04 - Mannitol

Mechanism of Action

MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER.

...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION.

Impurities

Other CAS

87-78-5

Absorption Distribution and Excretion

Mannitol is primarily excreted unchanged in the urine. Following oral inhalation of 635 mg of mannitol in healthy volunteers, 55% of the total dose was recovered unchanged in the urine; following oral or intravenous administration of 500 mg, the corresponding values were 54 and 87%, respectively.

Mannitol administered intravenously has a volume of distribution of 34.3 L.

Intravenous administration of mannitol yields a total clearance of 5.1 L/hr and renal clearance of 4.4 L/hr.

MANNITOL IS GENERALLY REGARDED AS BEING UNABSORBED FROM GI TRACT. HOWEVER, RECENT WORK CONTRADICTS THIS BELIEF, FOR 18% OF ORAL DOSE OF D-(14)C MANNITOL WAS RECOVERED UNCHANGED IN 48-HR URINE OF HUMAN SUBJECTS & UP TO 19% AS CO2 IN EXPIRED AIR IN 12 HR. 32% PRESENT IN FECES IN 48 HR...UNABSORBED MATERIAL.

SUBSTANCES /MANNITOL/ HAVING APPARENT VOL OF DISTRIBUTION CORRESPONDING TO TOTAL EXTRACELLUR WATER, WHICH IS ABOUT 20% BODY WT...PENETRATE CAPILLARY MEMBRANES BUT DO NOT PENETRATE CELLULAR MEMBRANES.

MANNITOL UNDERGOES VERY LITTLE REABSORPTION, & FOR MANY PRACTICAL PURPOSES TUBULE MAY BE CONSIDERED TO BE IMPERMEABLE TO IT. ...OSMOTIC DIURETICS, WHICH, BY DEFINITION, ARE POORLY REABSORBED BY RENAL TUBULES, ARE ALSO NOT ABSORBED FROM GI TRACT. ...THESE AGENTS MUST BE ADMIN PARENTERALLY...TO ACHIEVE EFFECTIVE PLASMA CONCN.

Metabolism Metabolites

...POLYHYDRIC SUGAR ALC...MANNITOL (C6H14O6)...LARGELY EXCRETED UNCHANGED IN URINE.

MANNITOL OCCURS IN LARGE AMT IN SPORES OF ASPERGILLUS ORYZAE, WHERE IT IS RAPIDLY METABOLIZED IN EARLY STAGES OF GERMINATION. IT IS CONVERTED TO FRUCTOSE BY D-MANNITOL DEHYDROGENASE...

...FATE OF MANNITOL IN ANIMAL BODY (MONKEYS, RABBITS, RATS, DOGS, ETC) AFTER ABSORPTION FROM DIGESTIVE TRACT INCL LIMITED CONVERSION TO GLYCOGEN IN LIVER & ELIMINATION OF BALANCE UNCHANGED IN URINE.

Wikipedia

Drug Warnings

CONTRAINDICATIONS TO ADMIN OF MANNITOL INCL RENAL DISEASE...ANURIA, MARKED PULMONARY CONGESTION OR EDEMA, MARKED DEHYDRATION, & INTRACRANIAL HEMORRHAGE... MANNITOL SHOULD BE TERMINATED IF PATIENTS DEVELOPS...PROGRESSIVE RENAL DYSFUNCTION, HEART FAILURE, OR PULMONARY CONGESTION.

ITS SAFE USE DURING PREGNANCY & IN CHILDREN UNDER 12 YR OF AGE HAS NOT BEEN ESTABLISHED.

FACTITIOUS HYPOPHOSPHATEMIA WAS OBSERVED IN A PATIENT RECEIVING LARGE AMT OF IV MANNITOL. CONCN AS LOW AS 25 MMOL/L INHIBITED PHOSPHORUS MEASUREMENT BY DUPONT ACA ENDPOINT METHOD; A KINETIC METHOD WAS UNAFFECTED. MECHANISM OF MANNITOL INTERFERENCE WAS BINDING TO MOLYBDATE IN REACTION, DECR RATE OF COLOR DEVELOPMENT & ENDPOINT MEASUREMENT.

For more Drug Warnings (Complete) data for D-MANNITOL (9 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

TEXTURIZER; -> JECFA Functional Classes

Cosmetics -> Binding; Humectant; Masking; Skin conditioning; Moisturising

Methods of Manufacturing

May be extracted from manna and other natural sources with hot alcohol or other selective solvents. Commercially it is produced by catalytic or electrolytic reduction of certain monosaccharides such as mannose and glucose. Manufacture is somewhat complicated by the need for separation of stereoisomers

General Manufacturing Information

D-Mannitol: ACTIVE

Mannitol: ACTIVE

LEVEL OF USE RECOMMENDED: UP TO 1.0% IN CHEWING GUM, UP TO 5.0% IN CANDY.

Analytic Laboratory Methods

MANNITOL DETERMINED BY CONVERSION TO ACETATE & GAS CHROMATOGRAPHY.

Clinical Laboratory Methods

Storage Conditions

Interactions

... Pentobarbital attenuated the blood-brain barrier disruption induced by hyperosmolar mannitol. This may be attributed, at least in part, to the blood pressure effect of pentobarbital. Implications: When the blood-brain barrier (BBB) was disrupted by a hyperosmolar solution, pentobarbital attenuated the degree of leakage of the blood-brain barrier. Systemic hypotension caused by pentobarbital played a significant role in decreasing the leakage. Our study suggests that when the blood-brain barrier is disrupted, pentobarbital may be effective in protecting the blood-brain barrier. Furthermore, systemic blood pressure plays an important role in determining the degree of disruption.

Stability Shelf Life

Dates

Cruz J, Minoja G, Okuchi K: Major clinical and physiological benefits of early high doses of mannitol for intraparenchymal temporal lobe hemorrhages with abnormal pupillary widening: a randomized trial. Neurosurgery. 2002 Sep;51(3):628-37; discussion 637-8. [PMID:12188940]

Cruz J, Minoja G, Okuchi K, Facco E: Successful use of the new high-dose mannitol treatment in patients with Glasgow Coma Scale scores of 3 and bilateral abnormal pupillary widening: a randomized trial. J Neurosurg. 2004 Mar;100(3):376-83. [PMID:15035271]

Roberts I, Smith R, Evans S: Doubts over head injury studies. BMJ. 2007 Feb 24;334(7590):392-4. [PMID:17322250]

Wakai A, Roberts I, Schierhout G: Mannitol for acute traumatic brain injury. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD001049. [PMID:16235278]

Wang YM, van Eys J: Nutritional significance of fructose and sugar alcohols. Annu Rev Nutr. 1981;1:437-75. [PMID:6821187]

Southern KW, Clancy JP, Ranganathan S: Aerosolized agents for airway clearance in cystic fibrosis. Pediatr Pulmonol. 2019 Jun;54(6):858-864. doi: 10.1002/ppul.24306. Epub 2019 Mar 18. [PMID:30884217]

FDA Approved Drug Products: BRONCHITOL (mannitol) oral inhalation powde